

Synthesis and purification of Methylamino-PEG2-Boc

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Compound of Interest		
Compound Name:	Methylamino-PEG2-Boc	
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An In-depth Technical Guide to the Synthesis and Purification of Methylamino-PEG2-Boc

For Researchers, Scientists, and Drug Development Professionals

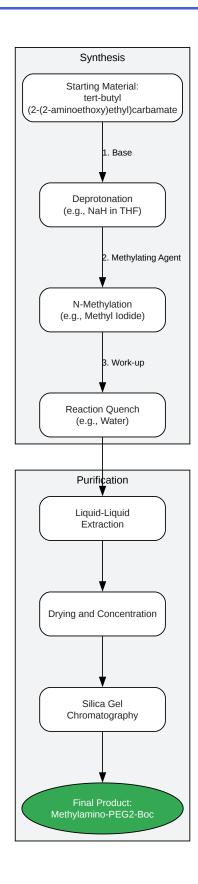
This technical guide provides a comprehensive overview of a robust and reproducible method for the synthesis and purification of **Methylamino-PEG2-Boc** (tert-butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate), a valuable bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates.[1][2] This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of **Methylamino-PEG2-Boc** is most effectively achieved through the selective N-methylation of a commercially available, mono-Boc-protected PEGylated diamine. The chosen strategy involves the deprotonation of the primary amine of tert-butyl (2-(2-aminoethoxy)ethyl)carbamate followed by alkylation with a methylating agent. This approach prevents the formation of dialkylated byproducts and ensures a high yield of the desired secondary amine.[3][4]

The overall workflow for the synthesis and purification is depicted below.





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A high-level overview of the synthesis and purification workflow for **Methylamino-PEG2-Boc**.



Experimental Protocols Synthesis of Methylamino-PEG2-Boc via N-Alkylation

This protocol details the N-methylation of tert-butyl (2-(2-aminoethoxy)ethyl)carbamate.

Materials:

- tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
- Methyl iodide (CH₃I) (1.2 eq)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- · Saturated aqueous sodium chloride (brine) solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)
- · Argon or Nitrogen gas for inert atmosphere

Procedure:

- A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (1.5 eq).
- The flask is placed under an inert atmosphere (Argon or Nitrogen).
- Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
- A solution of tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (1.0 eq) in anhydrous THF is added dropwise to the cooled NaH suspension over 20 minutes.



- The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
- The mixture is cooled back to 0 °C, and methyl iodide (1.2 eq) is added dropwise.
- The reaction is stirred at 0 °C for one hour and then at room temperature overnight.
- The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
- The mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

Purification of Methylamino-PEG2-Boc

The crude product is purified by column chromatography on silica gel.

Materials:

- Crude Methylamino-PEG2-Boc
- Silica gel (230-400 mesh)
- Hexanes
- Ethyl acetate (EtOAc)
- Dichloromethane (DCM)
- Methanol (MeOH)

Procedure:



- A silica gel column is prepared using a slurry of silica in a non-polar solvent (e.g., hexanes).
- The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel.
- The solvent is removed from the adsorbed sample, and the dry powder is loaded onto the top of the prepared column.
- The column is eluted with a gradient solvent system. A typical gradient starts with 100%
 Hexanes and gradually increases in polarity with ethyl acetate. A common gradient for similar
 compounds is Hexanes:EtOAc (from 3:1 to 1:1).[3]
- For more polar products, a gradient of dichloromethane and methanol (e.g., 0-10% MeOH in DCM) can be effective.
- Fractions are collected and analyzed by TLC.
- Fractions containing the pure product are combined and concentrated under reduced pressure to yield Methylamino-PEG2-Boc as a colorless to light yellow oil.[2]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of **Methylamino-PEG2-Boc**.

Table 1: Synthesis and Purification Data



Parameter	Value/Description
Starting Material	tert-butyl (2-(2-aminoethoxy)ethyl)carbamate
Molecular Formula	C12H25NO4
Molecular Weight	247.33 g/mol [1]
CAS Number	1807521-04-5[1]
Appearance	Colorless to light yellow oil[2]
Typical Yield	75-85%
Purity (Post-Chromatography)	>95% (by HPLC)
Storage Conditions	4°C, protect from light[1]

Table 2: Characterization Data (Predicted)

This table presents predicted analytical data based on the structure of **Methylamino-PEG2-Boc** and typical values for similar compounds.

Analysis	Data
¹H NMR (400 MHz, CDCl₃)	δ 3.65-3.50 (m, 8H, -O-CH ₂ -CH ₂ -O-), 3.25 (q, J = 5.2 Hz, 2H, -CH ₂ -NH-Boc), 2.80 (t, J = 5.1 Hz, 2H, -CH ₂ -NH-CH ₃), 2.45 (s, 3H, -NH-CH ₃), 1.44 (s, 9H, -C(CH ₃) ₃)
¹³ C NMR (100 MHz, CDCl ₃)	δ 156.1 (-C=O), 79.2 (-C(CH ₃) ₃), 70.5, 70.3, 70.1 (-O-CH ₂ -), 49.5 (-CH ₂ -NH-CH ₃), 40.3 (- CH ₂ -NH-Boc), 36.4 (-NH-CH ₃), 28.4 (-C(CH ₃) ₃)
Mass Spectrometry (ESI-MS)	m/z [M+H]+ calculated for C ₁₂ H ₂₆ N ₂ O ₃ +: 247.19; found: 247.2

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. The presented data is a plausible representation and should be confirmed by experimental analysis.



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